6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid
Overview
Description
6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid is a pyrazolopyrazine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring fused to a pyrazine ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl 4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylate with an ethylating agent can yield the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an antitumor agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole-pyrimidine structure and have been studied for their antitumor properties.
Ethyl 4-Hydroxypyrazolo[1,5-a]pyrazine-2-carboxylate: This is a closely related compound that differs by the presence of an ethyl group instead of a methyl group.
Uniqueness: 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid stands out due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functional groups
Properties
IUPAC Name |
6-ethyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-5-4-12-7(8(13)10-5)3-6(11-12)9(14)15/h3-4H,2H2,1H3,(H,10,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZHTUVJKRQHCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=N2)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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